
5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide typically involves multi-step organic reactions. The starting materials include 3,5-dichloropyridine, 4-fluorobenzylamine, and 4-nitrothiazole-2-carboxylic acid. The synthetic route may involve:
Thioether Formation: Reacting 3,5-dichloropyridine with a thiol derivative to form the thioether linkage.
Amidation: Coupling the thioether intermediate with 4-fluorobenzylamine to form the amide bond.
Nitration: Introducing the nitro group into the thiazole ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis and medicinal chemistry. It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.
Biology
In biological research, the compound may be used to study its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
The compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It is studied for its potential use in developing new medications.
Industry
In the industrial sector, the compound may be used in the development of agrochemicals, dyes, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-chlorobenzyl)-4-nitrothiazole-2-carboxamide
- 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-methylbenzyl)-4-nitrothiazole-2-carboxamide
Uniqueness
The unique combination of the dichloropyridinyl, fluorobenzyl, and nitrothiazole moieties in 5-((3,5-Dichloropyridin-4-yl)thio)-N-(4-fluorobenzyl)-4-nitrothiazole-2-carboxamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C16H9Cl2FN4O3S2 |
|---|---|
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
5-(3,5-dichloropyridin-4-yl)sulfanyl-N-[(4-fluorophenyl)methyl]-4-nitro-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C16H9Cl2FN4O3S2/c17-10-6-20-7-11(18)12(10)27-16-13(23(25)26)22-15(28-16)14(24)21-5-8-1-3-9(19)4-2-8/h1-4,6-7H,5H2,(H,21,24) |
Clé InChI |
XQFBEVHNQMSHNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C2=NC(=C(S2)SC3=C(C=NC=C3Cl)Cl)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)

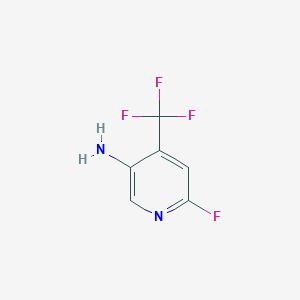
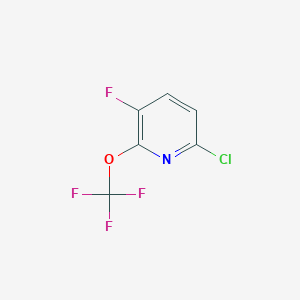
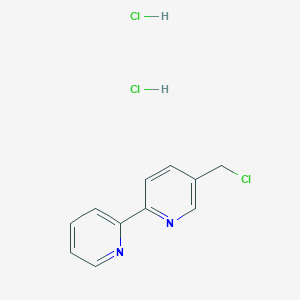



![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
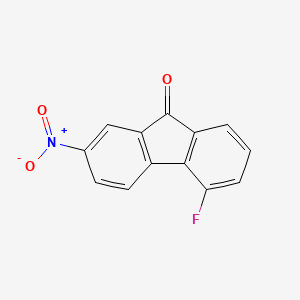

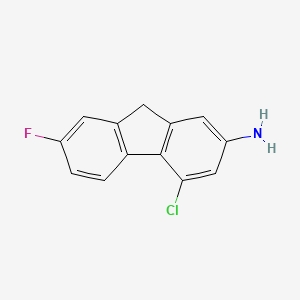
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

